2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide
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Description
This compound is a complex organic molecule that contains several functional groups, including a tolyl group, a chlorophenyl group, an indoline group, and a thiazolidin group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indoline and thiazolidin rings, the introduction of the chlorophenyl and tolyl groups, and the formation of the amide bond . The exact methods would depend on the specific reactions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central spiro[indoline-3,2’-thiazolidin] ring system. The tolyl group is an aryl group related to toluene and has the general formula CH3C6H4−R . The chlorophenyl group is a phenyl group with a chlorine atom attached .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the tolyl group could participate in reactions involving nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tolyl group could make the compound nonpolar and hydrophobic .Scientific Research Applications
Antibacterial and Antifungal Applications
Compounds related to "2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide" have been synthesized and evaluated for their antibacterial and antifungal potential. Studies have shown that these compounds possess significant activity against both gram-positive and gram-negative bacteria, as well as against various fungal strains. For instance, a novel series of derivatives have demonstrated potent antibacterial activity, highlighting their potential as emerging antibacterial agents (Borad et al., 2015). Additionally, certain thiazolidine and acetidinone derivatives have been synthesized and shown to exhibit antimicrobial activity against a range of microorganisms, indicating their usefulness in addressing drug-resistant infections (Mistry et al., 2009).
Anti-Inflammatory Applications
The synthesis and biological evaluation of novel derivatives for the treatment of inflammatory diseases have revealed compounds with superior inhibitory potency on nitric oxide (NO) production, inducible nitric oxide synthase (iNOS) activity, and prostaglandin E(2) (PEG(2)) generation, compared to commercial anti-inflammatory drugs. These findings suggest their potential application in managing inflammation (Ma et al., 2011).
Anticonvulsant Applications
Research into indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has identified compounds with significant anticonvulsant activity. This activity has been observed in models such as the maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures, with certain compounds showing promising results for further development as anticonvulsant therapies (Nath et al., 2021).
Antitumor Applications
Compounds bearing the "this compound" scaffold have been synthesized and evaluated for their antitumor properties. Some of these compounds have shown activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers cell lines, indicating their potential as antitumor agents. Such studies reveal the therapeutic promise of these compounds in oncology, with specific derivatives exhibiting considerable antitumor activity (Havrylyuk et al., 2010).
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O3S/c1-16-6-10-18(11-7-16)27-22(30)14-28-21-5-3-2-4-20(21)25(24(28)32)29(23(31)15-33-25)19-12-8-17(26)9-13-19/h2-13H,14-15H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPALGPSVEQHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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